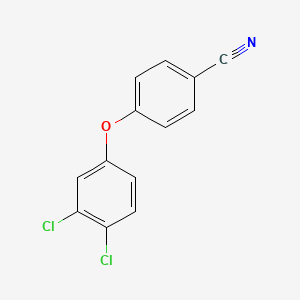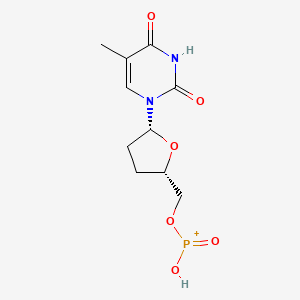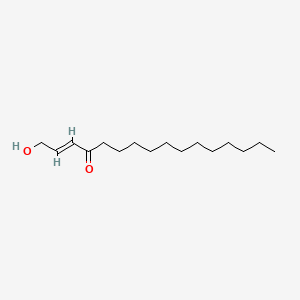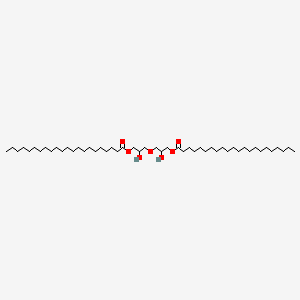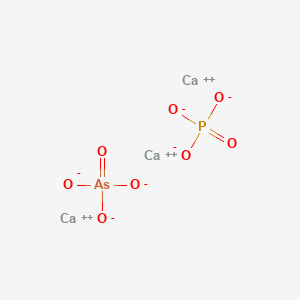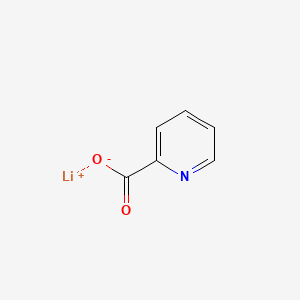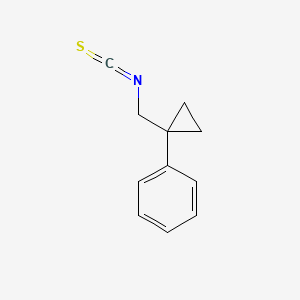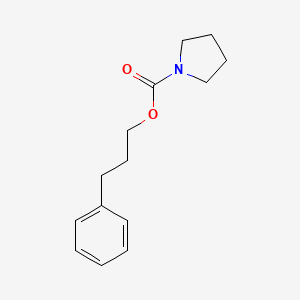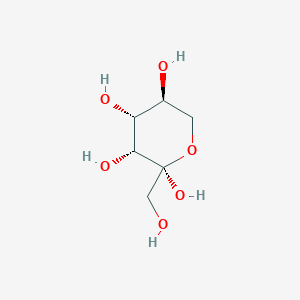
beta-L-Tagatopyranose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Beta-L-Tagatopyranose: is a monosaccharide, specifically a hexose, which is a six-carbon sugar It is one of the stereoisomers of tagatose, a rare sugar that is found in small quantities in dairy products and certain fruits
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Beta-L-Tagatopyranose can be synthesized from D-galactose through an isomerization process. The conversion involves the use of L-arabinose isomerase, an enzyme that catalyzes the isomerization of D-galactose to D-tagatose. The reaction typically occurs under mild conditions, with optimal activity observed at temperatures around 50°C and a pH range of 5 to 9 .
Industrial Production Methods: In an industrial setting, this compound can be produced using recombinant strains of microorganisms such as Pichia pastoris. These strains are engineered to express L-arabinose isomerase and beta-D-galactosidase, which facilitate the hydrolysis of lactose to D-galactose and its subsequent isomerization to D-tagatose. This method allows for the efficient production of this compound from lactose-containing feedstock .
Analyse Chemischer Reaktionen
Types of Reactions: Beta-L-Tagatopyranose undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding acids.
Reduction: It can be reduced to form sugar alcohols.
Substitution: It can participate in substitution reactions where hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include nitric acid and bromine water.
Reduction: Sodium borohydride and hydrogen gas in the presence of a catalyst are typical reducing agents.
Substitution: Acylation and alkylation reactions can be carried out using acyl chlorides and alkyl halides, respectively.
Major Products:
Oxidation: Produces sugar acids such as tagaric acid.
Reduction: Produces sugar alcohols like tagitol.
Substitution: Produces various derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
Beta-L-Tagatopyranose has several applications in scientific research:
Chemistry: It is used as a chiral building block in organic synthesis.
Biology: It serves as a model compound for studying carbohydrate metabolism and enzyme specificity.
Medicine: It is being investigated for its potential as a low-calorie sweetener and its effects on blood glucose levels, making it a candidate for diabetes management.
Industry: It is used in the food industry as a low-calorie sweetener and in the production of functional foods.
Wirkmechanismus
The mechanism by which beta-L-Tagatopyranose exerts its effects involves its interaction with specific enzymes and metabolic pathways. In the human body, it is metabolized differently from glucose, leading to a lower glycemic response. It acts as a substrate for certain enzymes involved in carbohydrate metabolism, influencing pathways related to energy production and storage .
Vergleich Mit ähnlichen Verbindungen
D-Tagatose: Another stereoisomer of tagatose with similar properties but different metabolic effects.
L-Sorbopyranose: A related sugar with a similar structure but different functional properties.
D-Psicopyranose: Another hexose sugar with comparable chemical behavior.
Uniqueness: Beta-L-Tagatopyranose is unique due to its specific stereochemistry, which influences its interaction with enzymes and metabolic pathways. This distinct stereochemistry results in different physiological effects compared to its isomers and other similar compounds .
Eigenschaften
CAS-Nummer |
41847-58-9 |
|---|---|
Molekularformel |
C6H12O6 |
Molekulargewicht |
180.16 g/mol |
IUPAC-Name |
(2S,3R,4R,5S)-2-(hydroxymethyl)oxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C6H12O6/c7-2-6(11)5(10)4(9)3(8)1-12-6/h3-5,7-11H,1-2H2/t3-,4+,5+,6-/m0/s1 |
InChI-Schlüssel |
LKDRXBCSQODPBY-KCDKBNATSA-N |
Isomerische SMILES |
C1[C@@H]([C@H]([C@H]([C@@](O1)(CO)O)O)O)O |
Kanonische SMILES |
C1C(C(C(C(O1)(CO)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


